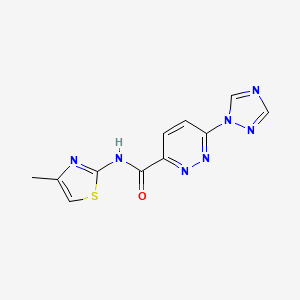
2-Methyl-3-(1-prop-2-enoylpiperidin-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(1-prop-2-enoylpiperidin-4-yl)propanoic acid is a synthetic organic compound with a molecular weight of 22529 g/mol It is characterized by the presence of a piperidine ring substituted with an acryloyl group and a methylpropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(1-prop-2-enoylpiperidin-4-yl)propanoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Acryloyl Group: The acryloyl group is introduced via an acylation reaction using acryloyl chloride in the presence of a base such as triethylamine.
Attachment of the Methylpropanoic Acid Moiety: The final step involves the alkylation of the piperidine ring with a suitable alkylating agent to introduce the methylpropanoic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acryloyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acryloyl moiety, converting it to an alcohol.
Substitution: The piperidine ring can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or sulfonates under basic or acidic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or reduced carbonyl compounds.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
2-Methyl-3-(1-prop-2-enoylpiperidin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound may be used in the development of bioactive molecules or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(1-prop-2-enoylpiperidin-4-yl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acryloyl group can participate in covalent bonding with nucleophilic sites, while the piperidine ring may enhance binding affinity through hydrophobic interactions.
Comparaison Avec Des Composés Similaires
- 2-Methyl-3-(1-acryloylpiperidin-4-yl)propanoic acid
- 2-Methyl-3-(1-butyrylpiperidin-4-yl)propanoic acid
- 2-Methyl-3-(1-crotonoylpiperidin-4-yl)propanoic acid
Comparison: 2-Methyl-3-(1-prop-2-enoylpiperidin-4-yl)propanoic acid is unique due to the presence of the acryloyl group, which imparts specific reactivity and potential for covalent interactions. Compared to its analogs, it may exhibit different biological activities or chemical reactivity, making it a valuable compound for targeted applications.
Propriétés
IUPAC Name |
2-methyl-3-(1-prop-2-enoylpiperidin-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-3-11(14)13-6-4-10(5-7-13)8-9(2)12(15)16/h3,9-10H,1,4-8H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHZZZKXGHUOFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCN(CC1)C(=O)C=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-1,3-benzoxazole](/img/structure/B2898419.png)


![2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine](/img/structure/B2898423.png)
![methyl3-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylatehydrochloride](/img/structure/B2898426.png)

![2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-phenylacetamide](/img/structure/B2898430.png)


![3-[[2-[1-(Aminomethyl)cyclohexyl]acetyl]amino]-4-pyrrolidin-1-ylbenzamide;hydrochloride](/img/structure/B2898436.png)
![N-(3,4-difluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2898438.png)
![N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide](/img/structure/B2898439.png)
